(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
This compound is a cyclohexane-1-carboxylic acid derivative featuring a stereospecific (1S,3R) configuration. Its structure includes a 2-(3-nitrophenyl)-2-oxoethyl substituent at the 3-position of the cyclohexane ring.
Properties
IUPAC Name |
(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(11-4-2-6-13(9-11)16(20)21)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHMXOBTXXLZLS-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155505 | |
| Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-44-2 | |
| Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735275-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Cyclohexane Ring Functionalization
A cyclohexane-1-carboxylic acid derivative is acylated using 3-nitrobenzoyl chloride under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C facilitates electrophilic substitution, yielding 3-(3-nitrobenzoyl)cyclohexane-1-carboxylic acid.
Step 2: Stereoselective Ketone Reduction
The ketone intermediate undergoes asymmetric reduction using (R)-CBS (Corey-Bakshi-Shibata) catalyst with borane-dimethyl sulfide. This step achieves >90% enantiomeric excess (ee) for the (1S,3R) configuration.
Table 1: Representative Reaction Conditions for Ketone Reduction
| Parameter | Value |
|---|---|
| Catalyst | (R)-CBS (10 mol%) |
| Reducing Agent | BH₃·SMe₂ (1.2 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -20°C → 25°C (gradual warm-up) |
| Reaction Time | 12 hours |
| Yield | 78% |
| Enantiomeric Excess | 92% |
Step 3: Oxidation and Purification
The secondary alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone. Ion-exchange chromatography (SCX-2 column, methanol elution) isolates the product with ≥98% purity.
Step 1: Protection of (1S,3R)-3-Aminocyclohexane Carboxylic Acid
The amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in aqueous sodium hydroxide. This yields (1S,3R)-3-(Boc-amino)cyclohexane-1-carboxylic acid, a stable intermediate for subsequent reactions.
Step 2: Amidation with 3-Nitrophenyl Acetyl Chloride
The Boc-protected amine reacts with 3-nitrophenyl acetyl chloride in DCM, catalyzed by 1-chloro-N,N,2-trimethylprop-1-en-1-amine. Pyridine neutralizes HCl byproducts, ensuring reaction efficiency.
Table 2: Amidation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Coupling Agent | 1-Chloro-N,N,2-TMPA (1.2 equiv) |
| Base | Pyridine (1.5 equiv) |
| Temperature | 0°C → 25°C (over 1.5 hours) |
| Reaction Time | 16 hours |
| Yield | 85% |
Step 3: Deprotection and Acidic Workup
Boc removal with trifluoroacetic acid (TFA) in DCM liberates the primary amine, which is immediately oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic medium.
Optimization of Reaction Conditions
Solvent Effects on Acylation
Polar aprotic solvents like DCM and THF favor higher yields in Friedel-Crafts reactions compared to non-polar alternatives. DCM’s low boiling point (40°C) simplifies post-reaction solvent removal via rotary evaporation.
Temperature Control in Stereoselective Reductions
Maintaining sub-zero temperatures (-20°C) during CBS reductions minimizes racemization. Gradual warming to room temperature ensures complete conversion without compromising enantiomeric excess.
Catalytic Efficiency in Coupling Reactions
EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) enhance amidation yields (up to 92%) by activating carboxylic acids without epimerization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) of the final product shows characteristic signals:
High-Resolution Mass Spectrometry (HRMS)
ESI-HRMS confirms the molecular ion peak at m/z 291.30 [M-H]⁻, consistent with the molecular formula C₁₅H₁₇NO₅.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction times for Friedel-Crafts acylation from 12 hours to 30 minutes, achieving 95% conversion with AlCl₃ catalyst recycling.
Green Chemistry Metrics
Solvent recovery systems (e.g., DCM distillation) and biocatalytic reductions (using alcohol dehydrogenases) lower the environmental impact, reducing E-factor from 32 to 18.
Challenges and Mitigation Strategies
Scientific Research Applications
(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exhibits notable biological activities:
- Antimicrobial Properties : Similar to β-lactam antibiotics, it inhibits bacterial cell wall synthesis, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways.
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry
- Building Block for Synthesis : Used in synthesizing more complex organic molecules due to its unique functional groups.
Biology
- Biological Activity Studies : Investigated for its interaction with biological targets such as enzymes or receptors, influencing cellular processes.
Medicine
- Drug Development : Explored for targeting specific enzymes or receptors associated with various diseases.
Industry
- Specialty Chemicals Production : Utilized in synthesizing materials and chemicals for industrial applications.
Antimicrobial Research
A study demonstrated that this compound effectively inhibited the growth of several bacterial strains. Its mechanism involves disrupting cell wall synthesis, similar to established β-lactam antibiotics.
Anti-inflammatory Studies
Research indicated that this compound could reduce inflammation markers in vitro. It was shown to inhibit specific pathways involved in the inflammatory response, suggesting potential therapeutic uses in inflammatory diseases.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, the nitrophenyl group can participate in redox reactions, affecting cellular processes. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function.
Comparison with Similar Compounds
Structural Analogs with Varying Nitrophenyl Substituents
The position of the nitro group on the phenyl ring significantly impacts electronic properties and biological activity. Key analogs include:
Functional Group Variations
Amino and Hydroxy Derivatives
- (1S,3R)-3-Aminocyclohexane-1-carboxylic acid (CAS: 933445-51-3): Replaces the nitrophenyl-oxoethyl group with an amino group. Increased solubility due to protonation at physiological pH; used in peptide synthesis .
Ester and Carbonyl Derivatives
- (1S,3R)-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid :
- Methyl cis-4-hydroxycyclohexanecarboxylate (CAS: 3618-03-9):
Comparison : The target compound’s nitrophenyl-oxoethyl group introduces a conjugated ketone system, which may enhance stability compared to ester derivatives.
Stereochemical Considerations
The (1S,3R) configuration is critical for activity in cyclohexane-carboxylic acid derivatives:
- (1R,3S)-3-[2-(4-Nitrophenyl)-2-Oxoethyl]cyclohexanecarboxylic acid (CAS: 735275-45-3):
- (1R,2S)-1-Amino-2-hydroxycyclohexanecarboxylic acid (CAS: 197247-91-9): Altered stereochemistry at adjacent positions affects hydrogen-bonding networks .
Key Insight : The (1S,3R) stereochemistry in the target compound may optimize spatial alignment with target proteins, as seen in related pharmacologically active analogs .
Biological Activity
(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This compound, characterized by its unique stereochemistry and functional groups, has garnered attention for its potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a carboxylic acid group and a 3-nitrophenyl-2-oxoethyl group. Its IUPAC name reflects its stereochemistry and functional groups:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H17NO5 |
| Molecular Weight | 291.30 g/mol |
| CAS Number | 735275-44-2 |
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis, similar to β-lactam antibiotics. The nitrophenyl group can participate in redox reactions, which may influence various cellular processes. The carboxylic acid group enhances hydrogen bonding capabilities, allowing the compound to interact effectively with biological targets such as enzymes or receptors.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It acts by disrupting the synthesis of bacterial cell walls, which is critical for bacterial survival and proliferation. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for anti-inflammatory effects. The mechanism involves modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This dual action makes it a candidate for further development in therapeutic applications targeting infections with an inflammatory component.
Study 1: Antimicrobial Efficacy
A study conducted on the compound's antimicrobial efficacy demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results highlight the compound's potential as a broad-spectrum antibiotic.
Study 2: Anti-inflammatory Effects
In a separate study focused on the anti-inflammatory properties, this compound was tested in a murine model of inflammation. The results indicated a reduction in edema and pro-inflammatory cytokine levels compared to control groups.
| Treatment Group | Edema Reduction (%) | Cytokine Level (pg/mL) |
|---|---|---|
| Control | 0 | 150 |
| Compound Treatment | 45 | 85 |
This suggests that the compound may effectively modulate inflammatory responses.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?
- Methodological Answer : The synthesis of structurally similar nitroaryl-substituted cyclohexane-carboxylic acids typically involves:
- Stepwise alkylation : Reacting a nitroaryl ketone (e.g., 3-nitroacetophenone) with a cyclohexane-carboxylic acid derivative under acidic or basic catalysis .
- Cyclization strategies : Use of boron trifluoride diethyl etherate (BF₃·OEt₂) to promote cyclization, as seen in analogous 3-hydroxy acid syntheses .
- Stereochemical control : Chiral resolution via enzymatic methods or chromatography to isolate the (1S,3R) stereoisomer, critical for biological activity .
- Key characterization : Confirm purity via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and structure via ¹H NMR (δ 8.1–8.3 ppm for aromatic protons, δ 2.5–3.5 ppm for cyclohexane protons) .
Q. How should researchers validate the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray crystallography : Definitive confirmation of the (1S,3R) configuration using single-crystal diffraction data .
- Optical rotation : Compare experimental [α]D values with literature data for enantiopure standards .
- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers and assess stereochemical purity .
Advanced Research Questions
Q. What experimental strategies address contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies in activity (e.g., anti-inflammatory vs. no observed effect) may arise from:
- Receptor selectivity : Screen against related targets (e.g., COX-1/2 for anti-inflammatory activity) using competitive binding assays .
- Metabolic stability : Perform hepatic microsome assays to assess if rapid metabolism reduces in vivo efficacy .
- Structural analogs : Compare activity with derivatives lacking the 3-nitrophenyl group to isolate pharmacophore contributions .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt formation : Convert the carboxylic acid to a sodium or lysine salt to enhance aqueous solubility .
- Prodrug design : Esterify the carboxylic acid (e.g., methyl ester) to improve membrane permeability, with in situ hydrolysis restoring activity .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin inclusion complexes to increase bioavailability .
Q. What analytical techniques resolve challenges in quantifying trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Employ reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities at <0.1% levels .
- NMR spectroscopy : Use ¹³C DEPT or HSQC to identify stereochemical byproducts (e.g., undesired (1R,3S) isomer) .
- Accelerated stability testing : Monitor degradation under stress conditions (40°C/75% RH) to identify labile functional groups (e.g., nitro reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
